5-fluoro-1-(methoxymethyl)-1H-indole
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Overview
Description
5-fluoro-1-(methoxymethyl)-1H-indole: is a fluorinated indole derivative Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds such as 5-fluorouracil are known to target enzymes like thymidylate synthase . These enzymes play a crucial role in DNA synthesis, making them a strategic target for anticancer drugs .
Mode of Action
Compounds with similar structures, such as 5-fluorouracil, are known to inhibit the action of thymidylate synthase, thereby blocking the synthesis of dna . This results in the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
Similar compounds like 5-fluorouracil are known to interfere with the pyrimidine synthesis pathway, particularly affecting the production of thymidylate, a crucial component of dna .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been studied, and it is known that they are rapidly cleared from the body, primarily through renal excretion .
Result of Action
Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells, by inhibiting dna synthesis .
Action Environment
It is known that the effectiveness of similar compounds like 5-fluorouracil can be influenced by factors such as the presence of certain enzymes and the rate of drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of a fluorinating agent such as tetrafluoroborate.
Industrial Production Methods: Industrial production of fluorinated indoles may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-1-(methoxymethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 5-fluoro-1-(methoxymethyl)-1H-indoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-fluoro-1-(methoxymethyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activities.
Biology: In biological research, fluorinated indoles are studied for their interactions with biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity.
Medicine: Fluorinated indoles, including this compound, are investigated for their potential as therapeutic agents. They may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the industrial sector, fluorinated indoles are used in the development of agrochemicals and materials with unique properties, such as increased stability and resistance to degradation.
Comparison with Similar Compounds
5-fluoroindole: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
1-(methoxymethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
5-chloro-1-(methoxymethyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.
Uniqueness: 5-fluoro-1-(methoxymethyl)-1H-indole is unique due to the presence of both the fluorine atom and the methoxymethyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-1-(methoxymethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGJGKMXHMMYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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